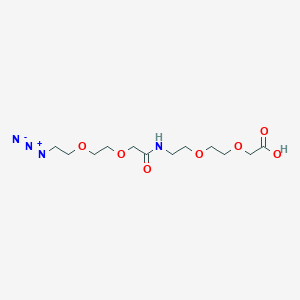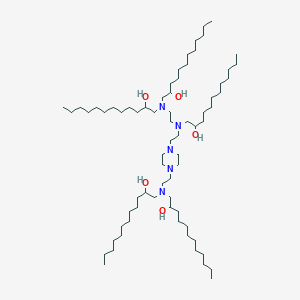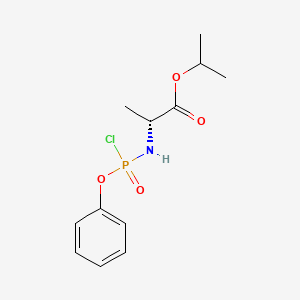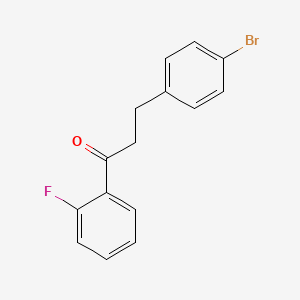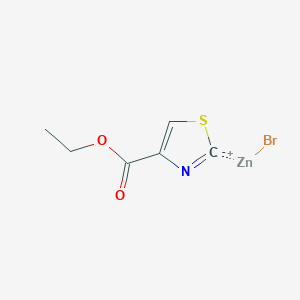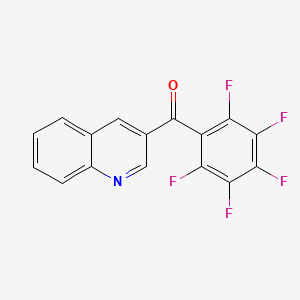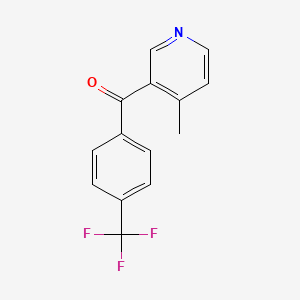
4-Methyl-3-(3-trifluoromethylbenzoyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-3-(3-trifluoromethylbenzoyl)pyridine: is a chemical compound with the molecular formula C14H10F3NO and a molecular weight of 265.23 g/mol It is characterized by the presence of a pyridine ring substituted with a methyl group and a trifluoromethylbenzoyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-(3-trifluoromethylbenzoyl)pyridine typically involves the reaction of 4-methylpyridine with 3-trifluoromethylbenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product . The reaction conditions, including temperature and solvent choice, can significantly influence the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. These methods often include optimized reaction conditions, continuous flow processes, and the use of advanced purification techniques to ensure high yield and purity. The specific details of industrial production methods are typically proprietary and may vary between manufacturers.
化学反应分析
Types of Reactions
4-Methyl-3-(3-trifluoromethylbenzoyl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring or the benzoyl group are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are crucial for achieving the desired products.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyridine or benzoyl derivatives.
科学研究应用
4-Methyl-3-(3-trifluoromethylbenzoyl)pyridine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It may be used in biological studies to investigate its effects on biological systems and its potential as a bioactive compound.
Medicine: Research into its potential therapeutic applications, such as its use in drug development, is ongoing.
Industry: The compound may be used in the development of new materials, coatings, and other industrial applications.
作用机制
The mechanism of action of 4-Methyl-3-(3-trifluoromethylbenzoyl)pyridine involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use. For example, in biological systems, the compound may interact with enzymes, receptors, or other proteins, leading to specific biological effects. The trifluoromethyl group and the pyridine ring play crucial roles in its activity and interactions.
相似化合物的比较
4-Methyl-3-(3-trifluoromethylbenzoyl)pyridine can be compared with other similar compounds, such as:
4-Methyl-3-(4-trifluoromethylbenzoyl)pyridine: This compound has a similar structure but with the trifluoromethyl group in a different position on the benzoyl ring.
4-Methyl-3-(2-trifluoromethylbenzoyl)pyridine: Another structural isomer with the trifluoromethyl group in the ortho position on the benzoyl ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
属性
IUPAC Name |
(4-methylpyridin-3-yl)-[4-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO/c1-9-6-7-18-8-12(9)13(19)10-2-4-11(5-3-10)14(15,16)17/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPGYAOSEIRPFNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C(=O)C2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
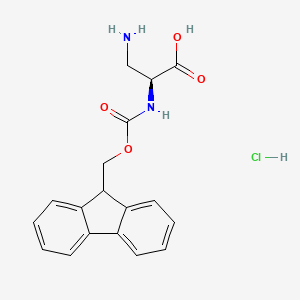
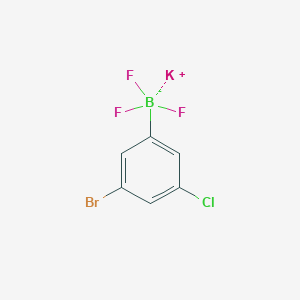
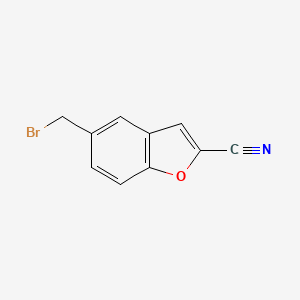
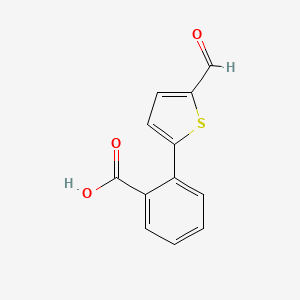
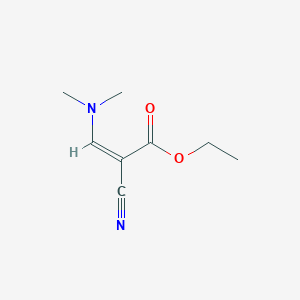
![Methyl 2-{[(4-chlorophenyl)sulfonyl]amino}-4-methylpentanoate](/img/structure/B6337387.png)
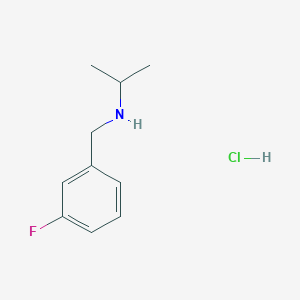
![Propyl({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6337398.png)
